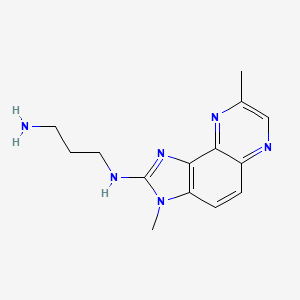
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine is a chemical compound that belongs to the class of imidazoquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate under visible light . Another approach includes the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry can be applied to optimize the synthesis process, minimizing waste and energy consumption while maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Aromatic nucleophilic substitution reactions are common, especially in the presence of halogenated precursors.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, molecular oxygen.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenated precursors, base medium.
Major Products
The major products formed from these reactions include hydroxylated derivatives, N-glucuronide conjugates, and various substituted imidazoquinoxalines .
Scientific Research Applications
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts, leading to mutations and carcinogenesis. The cytochrome P450 enzyme CYP1A2 plays a crucial role in its metabolic activation, converting it into reactive intermediates that bind to DNA . These interactions can result in gene mutations, chromosomal anomalies, and other genetic alterations .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A food-derived carcinogen with similar mutagenic properties.
N-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine: Another imidazoquinoxaline derivative with biological activity.
Uniqueness
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine is unique due to its specific structural features and the resulting biological activities. Its ability to form DNA adducts and induce mutations makes it a valuable compound for studying carcinogenesis and developing anticancer therapies .
Properties
CAS No. |
113638-78-1 |
|---|---|
Molecular Formula |
C14H18N6 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N'-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C14H18N6/c1-9-8-17-10-4-5-11-13(12(10)18-9)19-14(20(11)2)16-7-3-6-15/h4-5,8H,3,6-7,15H2,1-2H3,(H,16,19) |
InChI Key |
CJIKVUVZLGXTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
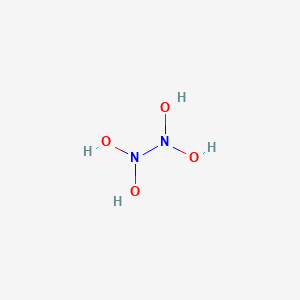
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)



![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)

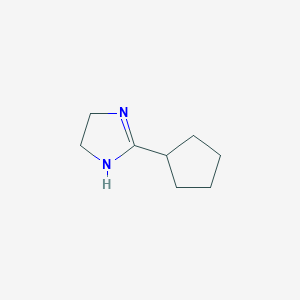
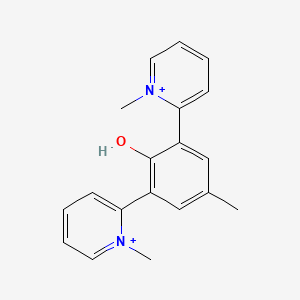
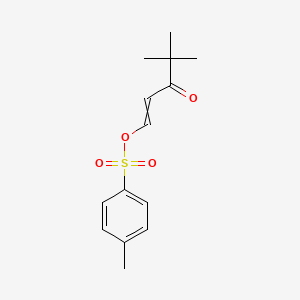
![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
